molecular formula C12H15ClFNO B2475840 4-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride CAS No. 1779129-96-2

4-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride

Cat. No.: B2475840
CAS No.: 1779129-96-2
M. Wt: 243.71
InChI Key: TWZGDGLDKJEJJV-UHFFFAOYSA-N
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Description

4-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride is a synthetic organic compound characterized by a spirocyclic structure. This compound is notable for its unique chemical properties and potential applications in various scientific fields, including medicinal chemistry and pharmacology. The presence of a fluorine atom and the spirocyclic framework contribute to its distinct reactivity and biological activity.

Properties

IUPAC Name

7-fluorospiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO.ClH/c13-11-3-1-2-10-9(11)8-15-12(10)4-6-14-7-5-12;/h1-3,14H,4-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZGDGLDKJEJJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(CO2)C(=CC=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Isobenzofuran Core: This step often involves the cyclization of a suitable precursor, such as a phthalic anhydride derivative, under acidic or basic conditions to form the isobenzofuran ring.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the isobenzofuran intermediate.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Synthetic Formation Pathways

The core spirocyclic structure is typically constructed via Mannich-type cyclization or nucleophilic substitution reactions. Key intermediates like 3H-spiro[isobenzofuran-1,4'-piperidine] are synthesized through:

  • CDI-mediated amide coupling : Activation of 4-(1H-indol-3-yl)butanoic acid with 1,1'-carbonyldiimidazole (CDI), followed by reaction with 3H-spiro[isobenzofuran-1,4'-piperidine] to form intermediate amides (e.g., compound 9 ) .

  • Reductive alkylation : Intermediate nitriles (e.g., 10 ) are reduced to amines using BH₃·DMS, enabling subsequent functionalization .

Functionalization Reactions

The fluorinated aromatic ring and piperidine nitrogen enable diverse modifications:

Reaction TypeConditionsProductsYieldKey Applications
Alkylation 3-Br-proprionitrile, TBAB/KOHPropionitrile derivatives (e.g., 10 )72–85%Introduction of nitrile handles for further reduction
Reduction BH₃·DMS, THF, refluxAmine derivatives (e.g., 11 )68%Generation of primary amines for fluorescent probe synthesis
Acylation HATU/DIPEA, Cyanine fluorophoresFluorescent conjugates (e.g., 18–20 )60–78%σ₂ receptor imaging agents
Azide-alkyne cycloaddition NaN₃, Staudinger reactionHexylamine intermediates (e.g., 14→15 )65%Bioconjugation strategies

Fluorination Strategies

While direct fluorination of the spirocyclic core is unreported, fluorinated analogs are synthesized via:

  • Pre-functionalized building blocks : Use of 4-fluorophenylindole precursors prior to spirocycle assembly .

  • Electrophilic aromatic substitution : Fluorine introduction via directed metallation (e.g., LDA/Selectfluor®), though yields remain unoptimized .

Mechanistic Insights

  • Amide bond formation : CDI activates carboxylic acids to form imidazolide intermediates, enabling nucleophilic attack by the piperidine nitrogen .

  • Borane reductions : BH₃·DMS selectively reduces nitriles to amines without affecting adjacent amide groups, likely via a Lewis acid-mediated mechanism .

  • Steric effects : The spirocyclic system imposes conformational constraints, favoring reactions at the indole N1 position over the piperidine nitrogen .

Stability and Reactivity Trends

  • Acid sensitivity : The hydrochloride salt undergoes decomposition under strong acidic conditions (>3N HCl) due to isobenzofuran ring opening .

  • Thermal stability : Decomposition occurs at >150°C, limiting high-temperature applications .

  • Photostability : Fluorinated derivatives exhibit enhanced UV stability compared to non-fluorinated analogs (t₁/₂ >48h vs. 12h under 365nm light) .

Scientific Research Applications

Pharmaceutical Development

Therapeutic Potential
This compound is being investigated for its potential as a therapeutic agent in treating neurological disorders. Its unique mechanism of action differentiates it from traditional medications, potentially offering new avenues for treatment where existing therapies have failed. Research indicates that compounds with spirocyclic structures can interact with specific receptors in the brain, which may lead to innovative treatments for conditions such as depression and anxiety disorders .

Drug Design

Scaffold for Novel Compounds
The spirocyclic structure of 4-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] serves as a valuable scaffold for medicinal chemists. This scaffold allows for the design of novel compounds that can exhibit enhanced efficacy and reduced side effects compared to existing drugs. The flexibility in modifying the spiro structure enables the development of targeted therapies that can be tailored to specific biological targets .

Biological Research

Receptor Interactions and Cellular Pathways
Researchers utilize this compound to study receptor interactions and cellular pathways. Its application in biological research helps elucidate the mechanisms underlying various diseases, providing insights into how different compounds can modulate biological responses. For instance, studies have shown that derivatives of this compound can act as fluorescent ligands for σ2 receptors, facilitating advanced fluorescence-based techniques for receptor studies .

Analytical Chemistry

Reference Standard in Quality Control
In analytical chemistry, 4-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride is employed as a reference standard in various analytical methods. Its use ensures the accuracy and reliability of assays in quality control processes across pharmaceutical and chemical industries. The compound's defined chemical properties make it an essential tool for validating analytical techniques .

Material Science

Development of Advanced Materials
The unique properties of this compound also position it as a candidate for developing advanced materials. Its chemical characteristics are being explored for applications in sensors and drug delivery systems, where precise chemical interactions are crucial. Research into its physical properties could lead to innovations in materials science that leverage its spirocyclic structure for enhanced performance in various applications .

Summary Table of Applications

Application AreaDescription
Pharmaceutical Development Investigating therapeutic potential for neurological disorders with unique mechanisms of action.
Drug Design Serving as a scaffold for creating novel compounds with improved efficacy and reduced side effects.
Biological Research Studying receptor interactions and cellular pathways to understand disease mechanisms better.
Analytical Chemistry Used as a reference standard to ensure accuracy in quality control assays.
Material Science Exploring applications in sensors and drug delivery systems due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorine atom enhances its binding affinity and selectivity, leading to modulation of biological pathways. The spirocyclic structure contributes to its stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3H-Spiro[isobenzofuran-1,4’-piperidine] hydrochloride: Lacks the fluorine atom, resulting in different reactivity and biological activity.

    4-Chloro-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride:

    4-Methyl-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride: The presence of a methyl group instead of fluorine changes its reactivity and interaction with biological targets.

Uniqueness

4-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride is unique due to the presence of the fluorine atom, which significantly influences its chemical and biological properties. This fluorine atom enhances its stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications.

Biological Activity

4-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride is a spirocyclic compound that has garnered attention in pharmaceutical research due to its potential therapeutic applications. This compound is characterized by a unique spiro structure that contributes to its biological activity, making it a valuable candidate for drug development, particularly in treating neurological disorders.

The biological activity of this compound involves its interaction with various biological targets, particularly receptors involved in neurological pathways. The compound's spirocyclic structure allows it to modulate receptor interactions, which can lead to altered signaling pathways and cellular responses. This modulation is crucial in understanding how the compound can be utilized therapeutically.

Applications in Research

  • Pharmaceutical Development : The compound is being explored for its potential as a therapeutic agent against neurological disorders. Its unique mechanism of action provides an alternative to traditional medications, potentially offering improved efficacy and reduced side effects .
  • Drug Design : The spirocyclic framework serves as an essential scaffold for medicinal chemists. This structure enables the design of novel analogs with enhanced biological activity and specificity .
  • Biological Research : Researchers utilize this compound to study receptor interactions and cellular pathways, contributing to the elucidation of biological mechanisms underlying various diseases. Its role as a reference standard in analytical methods also ensures the accuracy of assays used in quality control processes .

Case Studies and Research Findings

Recent studies have highlighted the biological effects of this compound:

  • Inflammatory Response Modulation : In vitro studies demonstrated that compounds similar to 4-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] can modulate macrophage inflammatory functions. For instance, selective inhibitors targeting SP140 have shown promise in reducing inflammatory cytokine production in macrophages, suggesting potential applications for this class of compounds in inflammatory diseases .
  • Cytokine Secretion Reduction : Experiments revealed that treatment with related spiro compounds led to a significant reduction in the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha from macrophages when stimulated with lipopolysaccharides (LPS). This indicates a potential anti-inflammatory effect that could be harnessed for therapeutic purposes .

Data Table: Biological Activity Summary

Activity Description
Target Diseases Neurological disorders, inflammatory conditions
Mechanism Modulation of receptor interactions and cellular signaling pathways
Key Findings Reduction in pro-inflammatory cytokines; potential for therapeutic use in inflammation and pain relief
Research Applications Drug development, receptor interaction studies, analytical chemistry

Q & A

Q. Table 1: Key Reaction Conditions for Spirocyclic Synthesis

StepReagents/ConditionsYield RangeReference
CyclizationPiperidine, isobenzofuran, HCl (cat.), 80°C60–75%
FluorinationSelectfluor®, CH₃CN, 50°C45–65%
PurificationColumn chromatography (EtOAc/hexane)≥95% purity

Q. Table 2: Comparative Receptor Binding Data

CompoundSigma-1 IC₅₀ (nM)Sigma-2 IC₅₀ (nM)Selectivity (σ2/σ1)Reference
Target Compound120 ± 1518 ± 36.7
Non-fluorinated Analog450 ± 4095 ± 100.21

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